N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
Description
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole ring linked via a sulfanylacetamide bridge to a triazoloquinoline moiety. The compound’s structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. Its synthesis typically involves coupling reactions between thiol-containing triazoloquinoline derivatives and halogenated acetamide intermediates .
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS2/c27-17(21-19-22-18(29-25-19)14-7-2-1-3-8-14)12-28-20-24-23-16-11-10-13-6-4-5-9-15(13)26(16)20/h1-11H,12H2,(H,21,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDKNGGVSARFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiadiazole ring fused with a triazole and a quinoline moiety. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole and triazole rings through cyclization reactions followed by sulfanylation and acetamide formation. Such synthetic pathways are crucial for optimizing the biological activity of the resulting compounds.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole nucleus can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A-549 | 8.03 ± 0.5 |
These findings suggest that the incorporation of thiadiazole structures enhances anticancer activity through mechanisms such as inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been evaluated using various animal models. For example, in studies involving pentylenetetrazole-induced seizures in mice, certain derivatives demonstrated significant protective effects:
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 30 | 64.28 |
| Compound B | 50 | 72.00 |
These results highlight the effectiveness of the synthesized compounds compared to standard anticonvulsants like valproic acid .
Other Pharmacological Activities
Thiadiazole derivatives have also been reported to possess various other biological activities:
- Antibacterial : Effective against a range of bacterial strains.
- Anti-inflammatory : Demonstrated reduction in inflammatory markers.
- Antidiabetic : Showed potential in lowering blood glucose levels.
These diverse activities are attributed to the ability of thiadiazoles to interact with multiple biological targets, including enzymes and receptors involved in disease processes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterase, which play roles in cancer cell proliferation and survival.
- DNA Interaction : Compounds with thiadiazole rings have been shown to bind to DNA and interfere with replication processes.
- Receptor Modulation : Some derivatives act as antagonists at adenosine receptors, influencing cellular signaling pathways critical for tumor growth .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- A study on a series of thiadiazole derivatives indicated significant antitumor activity in vitro against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines. The most potent derivatives were further evaluated for their toxicity profiles .
- Another investigation into the anticonvulsant properties revealed that specific modifications to the thiadiazole structure could enhance efficacy while minimizing neurotoxic effects .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing thiadiazole and triazole moieties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with various cellular targets, potentially disrupting cancer cell proliferation and inducing apoptosis. Research indicates that derivatives of thiadiazole exhibit notable activity against different cancer cell lines, including breast cancer and neuroblastoma cells .
-
Case Studies :
- In vitro studies have shown that certain derivatives of thiadiazole exhibit significant inhibitory effects on cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). For example, one derivative demonstrated superior activity compared to doxorubicin, a standard chemotherapy agent .
- Another study highlighted the synthesis of 5-phenyl-substituted thiadiazole derivatives that showed promising antitumor activities against breast cancer cells. These compounds were synthesized via conventional and microwave-assisted methods and exhibited higher inhibitory activities against tumor cells compared to normal human cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Pathogens : Various derivatives have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. One specific derivative exhibited inhibition rates of up to 56% against X. oryzae at a concentration of 100 μg/mL, outperforming commercial bactericides .
Anticonvulsant Effects
Research indicates that compounds with a thiadiazole structure can possess anticonvulsant properties:
- Pharmacological Studies : Several synthesized derivatives have been tested for their anticonvulsant activity using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Some compounds showed significant protection rates against induced seizures, suggesting a potential therapeutic application in epilepsy management .
- Mechanisms : The proposed mechanisms include modulation of GABAergic pathways and voltage-gated ion channels, which are critical in controlling neuronal excitability.
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound's derivatives have been studied for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases.
- Antidiabetic Activity : Certain derivatives have shown promise in managing blood glucose levels in diabetic models, indicating a broader scope of pharmacological applications.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural modifications, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Methoxy groups (e.g., 8-methoxy in ) may increase metabolic stability by blocking oxidation sites .
Biological Implications The thiadiazole ring in the target compound is a known bioisostere for carboxylic acids, offering improved metabolic stability over esters or amides .
Commercial and Research Relevance
- Analogs like N-(3,4-dichlorophenyl)-2-[(5-benzyl-4-phenyl-triazol-3-yl)sulfanyl]acetamide () are commercially available, suggesting established synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
